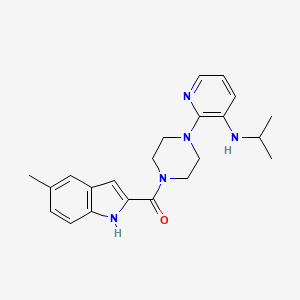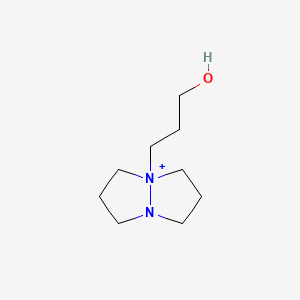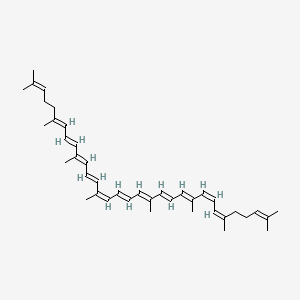
Homocycloleucine, (carboxyl-11C)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homocycloleucine, (carboxyl-11C)- is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. This compound is a derivative of cycloleucine, a non-metabolizable amino acid formed by the cyclization of leucine. The incorporation of the radioactive isotope carbon-11 allows for the tracking and imaging of biological processes in vivo, making it a valuable tool in medical and biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Homocycloleucine, (carboxyl-11C)- involves the incorporation of carbon-11 into the molecular structure. Carbon-11 is typically produced by the proton bombardment of nitrogen gas, resulting in the formation of [11C]CO2. This [11C]CO2 can then be used in various synthetic routes to incorporate the carbon-11 isotope into the desired compound .
One common method involves the use of organic bases as [11C]carbon dioxide-fixation agents to form 11C-labeled carbonyl groups. Another method utilizes a low-pressure 11C-carbonylation technique with solvable xenon gas to transfer and react [11C]carbon monoxide in a sealed reaction vessel .
Industrial Production Methods
Industrial production of 11C-labeled compounds, including Homocycloleucine, (carboxyl-11C)-, often involves automated synthesis modules. These modules enable the efficient and reproducible production of radiopharmaceuticals under controlled conditions. The use of commercial radiochemistry synthesis modules allows for the production of high-purity, high-yield 11C-labeled compounds suitable for clinical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Homocycloleucine, (carboxyl-11C)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the carboxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Homocycloleucine, (carboxyl-11C)- can yield 11C-labeled carboxylic acids, while reduction can produce 11C-labeled alcohols .
Applications De Recherche Scientifique
Homocycloleucine, (carboxyl-11C)- has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in tracking metabolic pathways and understanding biological processes.
Medicine: Utilized in PET imaging to diagnose and monitor diseases such as cancer and neurological disorders.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents
Mécanisme D'action
The mechanism of action of Homocycloleucine, (carboxyl-11C)- involves its incorporation into biological molecules, allowing for the visualization of metabolic processes. The carbon-11 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners, providing detailed images of the distribution and accumulation of the compound in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloleucine: A non-metabolizable amino acid and reversible inhibitor of nucleic acid methylation.
Choline C-11: A radiolabeled analog of choline used in PET imaging for prostate cancer.
11C-labeled carboxylic acids: Used in various PET imaging applications.
Uniqueness
Homocycloleucine, (carboxyl-11C)- is unique due to its specific structure and radiolabeling with carbon-11. This allows for precise tracking and imaging of biological processes, making it a valuable tool in both research and clinical settings. Its ability to undergo various chemical reactions also enhances its versatility in different applications .
Propriétés
Numéro CAS |
67550-33-8 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
142.18 g/mol |
Nom IUPAC |
1-aminocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10)/i6-1 |
Clé InChI |
WOXWUZCRWJWTRT-KWCOIAHCSA-N |
SMILES isomérique |
C1CCC(CC1)([11C](=O)O)N |
SMILES canonique |
C1CCC(CC1)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)

